BenchChemオンラインストアへようこそ!

MAC13772

Antibiotic Resistance Colistin Synergy

Sourcing MAC13772? This potent BioA inhibitor (IC50 250 nM) offers unique dual-mechanism validation for biotin biosynthesis studies and synergy with colistin in resistant strains. Its defined 1:1 binding and λmax shift provide measurable target engagement. Essential for robust SAR, humanized mouse models, and chemical-genetic studies. Confirm compound integrity with high purity for reproducible results.

Molecular Formula C8H9N3O3S
Molecular Weight 227.24 g/mol
CAS No. 4871-40-3
Cat. No. B1586005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAC13772
CAS4871-40-3
Molecular FormulaC8H9N3O3S
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])SCC(=O)NN
InChIInChI=1S/C8H9N3O3S/c9-10-8(12)5-15-7-4-2-1-3-6(7)11(13)14/h1-4H,5,9H2,(H,10,12)
InChIKeyCZXFCCXLFQCYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAC13772: A Selective BioA Inhibitor for Research on Antibiotic Resistance and Bacterial Metabolism


MAC13772 (CAS 4871-40-3) is a synthetic small molecule that acts as a potent and selective inhibitor of the bacterial enzyme BioA (7,8-diaminopelargonic acid aminotransferase), a key component of the biotin biosynthesis pathway. It exhibits an IC50 of 250 nM for BioA [1] and has been shown to bind the enzyme with a 1:1 stoichiometry [2]. As a tool compound, MAC13772 is used to study bacterial metabolism, particularly the role of biotin in pathogenesis and antibiotic resistance [3].

Why Generic BioA Inhibitors or Biotin Antimetabolites Cannot Substitute for MAC13772 in Critical Assays


Generic substitution is not viable for MAC13772 due to its unique dual mechanism: it both inhibits BioA [1] and disrupts fatty acid synthesis, which restores colistin sensitivity in resistant strains [2]. Unlike other BioA inhibitors or biotin antimetabolites, MAC13772 has a defined binding mode with a 1:1 stoichiometry and a specific λmax shift from 420 nm to 393 nm, providing a measurable readout for target engagement [3]. Furthermore, its in vivo efficacy is highly dependent on biotin levels, a nuance that can be exploited in humanized mouse models but may cause false negatives in standard assays [4]. These unique properties preclude the use of structurally similar analogs or other pathway inhibitors as direct replacements.

Quantitative Evidence for MAC13772's Unique Differentiation from Analogs and Alternative Inhibitors


Synergistic Restoration of Colistin Susceptibility: A FICI Comparison with Other FAS Inhibitors

MAC13772 demonstrates strong synergistic activity with colistin against colistin-resistant bacteria. In checkerboard assays against E. coli expressing mcr-1, the combination of MAC13772 and colistin achieved a Fractional Inhibitory Concentration Index (FICI) ≤0.5 [1]. This synergy is comparable to that observed with other fatty acid synthesis (FAS) inhibitors like cerulenin and triclosan, but MAC13772 uniquely achieves this through inhibition of biotin biosynthesis, a distinct and indirect route to FAS disruption [1].

Antibiotic Resistance Colistin Synergy Gram-Negative Bacteria

Differential Antibacterial Activity: MIC Shift in Biotin-Depleted vs. Biotin-Supplemented Conditions

MAC13772's antibacterial activity is highly dependent on the availability of exogenous biotin. Against E. coli K-12 BW25113, the Minimum Inhibitory Concentration (MIC) shifts dramatically from 8.0 µg/mL in biotin-free medium to >256.0 µg/mL in biotin-supplemented medium . This 32-fold difference confirms its on-target mechanism of action via biotin biosynthesis inhibition and stands in contrast to broad-spectrum antibiotics whose activity is unaffected by biotin levels.

Antibacterial Biotin Biosynthesis MIC Conditional Essentiality

Potency Gap: Comparison of MAC13772 with Advanced Analogs for BioA Inhibition

MAC13772 is a useful starting point for medicinal chemistry but is not the most potent BioA inhibitor available. Research has produced analogs with significantly improved enzyme inhibition. For example, certain dichloro-substituted analogs have shown up to a 90-fold improvement in inhibitory concentration values against BioA compared to MAC13772 [1]. Furthermore, a trifluoromethyl analog exhibited a 4-fold increase in whole-cell potency against A. baumannii [1].

Structure-Activity Relationship BioA Inhibitor Potency Analog Comparison

Conditional In Vivo Efficacy: Activity in Humanized vs. Standard Murine Infection Models

The in vivo efficacy of MAC13772 is conditional on biotin levels, a critical factor often overlooked in standard animal models. MAC13772 was initially found to reduce bacterial load in a murine systemic infection model [1], but its activity is more pronounced in a 'humanized' mouse model where serum biotin levels are lowered to match human concentrations (approximately 40-fold lower than in mice) [2]. This highlights that its therapeutic potential is masked in standard high-biotin mouse models.

In Vivo Efficacy Biotin Biosynthesis Infection Model Conditional Essentiality

Optimal Use Cases for MAC13772 in Antimicrobial and Metabolic Research


Validating Chemical-Genetic Interactions and Target Engagement in Nutrient-Limited Conditions

Use MAC13772 as a probe to validate the essentiality of biotin biosynthesis under nutrient limitation, as established in the original screening work [1]. Its sharp MIC shift in the presence/absence of biotin makes it an ideal control compound for chemical-genetic interaction studies and for confirming target engagement in BioA-related pathways.

Investigating Synergistic Strategies to Combat Colistin-Resistant Gram-Negative Pathogens

Employ MAC13772 in checkerboard assays to explore synergistic combinations with colistin or other membrane-active agents. The compound's proven synergy (FICI ≤0.5) [2] and its indirect disruption of fatty acid synthesis provide a validated starting point for developing new combination therapies against MCR-1-producing Enterobacteriaceae.

Serving as a Benchmark in Medicinal Chemistry Campaigns for Next-Generation BioA Inhibitors

Utilize MAC13772 as a well-characterized benchmark compound in SAR studies. Its established BioA IC50 of 250 nM [1] and known suboptimal pharmacokinetic profile [3] provide a clear baseline against which to measure improvements in potency (e.g., 90-fold increase in IC50 for advanced analogs [4]), metabolic stability, and in vivo efficacy for new acetohydrazide derivatives.

Assessing In Vivo Efficacy in Humanized Biotin Mouse Models of Infection

Deploy MAC13772 in 'humanized' mouse models (with streptavidin-mediated biotin depletion) to accurately assess the therapeutic potential of biotin biosynthesis inhibition [5]. This scenario is critical for demonstrating target vulnerability in clinically relevant pathogens like A. baumannii and K. pneumoniae, which show false-negative results in standard, high-biotin mouse models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAC13772

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.